molecular formula C9H7BrO2 B2504048 2-Acetyl-5-bromobenzaldehyde CAS No. 1638888-83-1

2-Acetyl-5-bromobenzaldehyde

Cat. No. B2504048
CAS RN: 1638888-83-1
M. Wt: 227.057
InChI Key: NTJORNVYXYDIMB-UHFFFAOYSA-N
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Description

2-Acetyl-5-bromobenzaldehyde is an organic compound. It is a derivative of bromobenzaldehyde, which consists of a formyl group and a bromine atom attached to a central benzene ring .


Synthesis Analysis

The synthesis of compounds similar to this compound, such as 2-Bromobenzaldehyde, involves various protocols including Suzuki-Miyaura and Buchwald-Hartwig reactions, cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds . Protodeboronation of pinacol boronic esters has also been reported .


Chemical Reactions Analysis

The chemical reactions involving compounds similar to this compound have been studied. For instance, protodeboronation of pinacol boronic esters has been reported . Also, the use of α,β-unsaturated aldehydes in the synthesis of quinoline and its hydrogenated derivatives has been documented .

Scientific Research Applications

Synthetic Applications in Organic Chemistry

2-Acetyl-5-bromobenzaldehyde and its derivatives, such as 2-bromobenzaldehydes, have been extensively utilized in organic synthesis. These compounds serve as critical intermediates in the construction of various compounds with potential biological, medicinal, and material applications. For instance, they have been used under palladium-catalyzed conditions for the synthesis of diverse compounds. This demonstrates their versatility and importance in synthetic organic chemistry (Ghosh & Ray, 2017).

Development of Novel Compounds and Materials

Research has shown that 2-bromobenzaldehydes can react with various reagents to produce novel compounds. These reactions have been conducted under specific conditions, such as carbon monoxide pressure and the presence of palladium catalysts, to yield compounds like 3-oxo-1,3-dihydro-1-isobenzofuranyl alkanoates and 1-aryl-1H-indazoles. These synthesized compounds have potential applications in material science and pharmaceuticals (Cho et al., 1999; Cho et al., 2004).

Cytotoxicity Studies and Potential Therapeutic Applications

Recent studies have explored the use of derivatives of para-bromobenzaldehyde in the preparation of Schiff bases and their derivatives. These have been tested for biological activities, such as cytotoxic effects against cancer cells. Such studies suggest potential applications in developing new therapeutic agents (Azzawi & Hussein, 2022).

Environmental Applications

The derivatives of 5-bromo-2-hydroxybenzaldehyde have been used in environmental science, particularly in the preconcentration of trace amounts of copper(II) ions in water samples. This illustrates the application of this compound derivatives in environmental monitoring and remediation (Fathi & Yaftian, 2009).

Electrochemistry

Compounds like 2-hydroxy-5-bromobenzaldehyde polyacrylamide have been investigated for their electrochemical behavior, highlighting their potential use in electrochemistry and material science (Hasdemir et al., 2011).

Safety and Hazards

The safety data sheet for a related compound, benzaldehyde, indicates that it is a combustible liquid, can cause skin and eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

Future Directions

The future directions for research on 2-Acetyl-5-bromobenzaldehyde and related compounds could involve the development of new methods for the preparation of such fused heterocycles and the improvement of existing synthetic methods . The protodeboronation of pinacol boronic esters represents a promising area of research .

Mechanism of Action

The bromine atom in the 5-position of the benzene ring could potentially enhance the reactivity of the compound, as halogens are electron-withdrawing groups. This might influence the compound’s interaction with its targets .

As for the acetyl group at the 2-position, it could potentially undergo various transformations, such as hydrolysis or reduction, depending on the biochemical environment .

The pharmacokinetics of a compound like this would depend on many factors, including its lipophilicity, molecular size, and the presence of functional groups that can undergo metabolism. The compound’s bioavailability could be influenced by factors such as its solubility and stability, as well as the route of administration .

Environmental factors, such as pH and temperature, could also influence the compound’s action, efficacy, and stability .

properties

IUPAC Name

2-acetyl-5-bromobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-6(12)9-3-2-8(10)4-7(9)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTJORNVYXYDIMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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